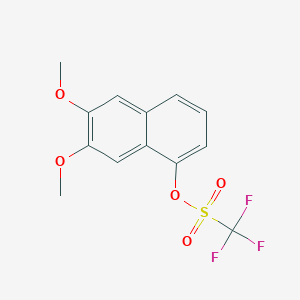

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(6,7-dimethoxynaphthalen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O5S/c1-19-11-6-8-4-3-5-10(9(8)7-12(11)20-2)21-22(17,18)13(14,15)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCQLGVGWZPMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Epoxynaphthalene Route

A convergent strategy involves the preparation of epoxynaphthalene derivatives followed by acid-catalyzed ring-opening (Scheme 1,).

-

Epoxidation : Dibromoaryl compounds react with furan in the presence of n-BuLi to form epoxynaphthalenes. For example, 5,6-dibromo-1,3-benzodioxole yields 5,8-epoxynaphtho[2,3-d][1,dioxole in 81% yield.

-

Ring-Opening : Treatment with p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at room temperature generates the naphthol. This step proceeds via acid-catalyzed epoxide cleavage, forming 6,7-dimethoxynaphthalen-1-ol.

Optimization Note : Solvent choice significantly impacts yield. Dichloroethane (DCE) outperforms toluene or THF due to better solubility of intermediates.

Metal-Triflate-Catalyzed Annulation

Transition metal triflates enable direct construction of the naphthalene core from simpler precursors. For instance, Sn(OTf)₂ catalyzes the annulation of allyl-substituted benzaldehydes to form 1,2-dimethoxynaphthalene derivatives (Table 1).

Key Reaction Parameters :

-

Catalyst : Sn(OTf)₂ (10 mol%) in nitromethane (MeNO₂) at 25°C achieves 95% yield.

-

Substrate Scope : Electron-rich aryl groups enhance reactivity, while steric hindrance at ortho positions reduces yields by 15–20%.

Mechanistic Insight : The reaction proceeds via a tandem intramolecular dehydrative benzannulation and Claisen rearrangement, facilitated by Lewis acid activation of carbonyl groups.

Triflation of 6,7-Dimethoxynaphthalen-1-ol

Standard Triflation Protocol

The hydroxyl group of 6,7-dimethoxynaphthalen-1-ol is converted to the triflate using triflic anhydride (Tf₂O) under basic conditions (Scheme 2,):

-

Reaction Setup :

-

Solvent : Dichloromethane (DCM) at 0°C.

-

Base : Pyridine (2 eq) to scavenge H⁺.

-

Reagent : Tf₂O (1.5 eq) added dropwise.

-

-

Workup :

Critical Factors :

-

Temperature Control : Exothermic triflation requires strict maintenance at 0°C to minimize side reactions.

-

Moisture Sensitivity : Anhydrous conditions are essential to prevent hydrolysis of Tf₂O.

Alternative Triflating Agents

While Tf₂O is most common, methyl trifluoromethanesulfonate (MeOTf) has been explored for methylation-triflation cascades. However, this method is less efficient for naphthols due to competing O-methylation.

Catalytic and Synthetic Innovations

Palladium-Catalyzed Coupling

Recent advances employ palladium-norbornene systems for one-pot synthesis of naphthalene triflates (Scheme 3,):

-

Oxidative Addition : Aryl triflates undergo Pd(0)-mediated oxidative addition.

-

Norbornene Insertion : Forms a palladacycle intermediate, enabling C–H activation.

-

Reductive Elimination : Yields biaryl products, with norbornene extrusion regenerating the catalyst.

Yield Optimization :

-

Catalyst Loading : 0.5 eq norbornene in DMF at 130°C for 24 hours achieves 63–74% yields.

-

Oxidant-Free Conditions : Excess norbornene acts as a sacrificial olefin, eliminating the need for external oxidants.

Comparative Analysis of Methods

Trade-offs :

-

The epoxynaphthalene route offers high yields but requires multi-step synthesis.

-

Sn(OTf)₂-mediated annulation is rapid but limited to electron-rich substrates.

-

Palladium catalysis enables modular synthesis but involves costly reagents.

Scalability and Industrial Considerations

-

Cost Efficiency : Tf₂O is expensive (~$500/mol), making reagent recovery critical for large-scale production.

-

Purification Challenges : Column chromatography is impractical industrially; alternatives like crystallization (hexanes/EtOAc) are preferred.

-

Safety : Tf₂O is moisture-sensitive and corrosive, necessitating specialized handling equipment.

Analyse Chemischer Reaktionen

6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include bases like pyridine and nucleophiles such as amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6,7-DMN-Tf is primarily utilized as a reagent in organic synthesis due to its trifluoromethanesulfonate group, which acts as an excellent leaving group. This property facilitates various nucleophilic substitution reactions.

Key Reactions

- Nucleophilic Substitution : The triflate group allows for the formation of new carbon-nucleophile bonds.

- Formation of Tripeptide Inhibitors : It has been employed in synthesizing tripeptide Grb2-SH2 domain inhibitors, which are crucial in cancer research.

Table 1: Reactions Involving 6,7-DMN-Tf

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Forms new carbon-nucleophile bonds | |

| Synthesis of Inhibitors | Used in the preparation of Grb2-SH2 domain inhibitors |

Medicinal Chemistry

In medicinal chemistry, 6,7-DMN-Tf has shown potential for modulating protein interactions and enzyme activities. Its ability to influence biological pathways makes it a candidate for drug development.

- Protein Kinase Modulation : Studies indicate that compounds similar to 6,7-DMN-Tf can affect protein kinase activity, which is vital for cellular signaling pathways involved in proliferation and differentiation.

Case Study: Protein Kinase Interaction

Research has demonstrated that modifications in the naphthalene structure can enhance binding affinity to specific protein kinases, suggesting therapeutic implications in diseases characterized by dysregulated signaling pathways.

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials such as conductive polymers and nanocomposites.

Applications

- Conductive Polymers : Utilized in synthesizing materials with enhanced electrical properties.

- Nanocomposites : Its incorporation into nanocomposite structures can improve mechanical strength and thermal stability.

Environmental Chemistry

While less explored, the potential environmental applications of 6,7-DMN-Tf include its role in catalyzing reactions that may lead to pollutant degradation or transformation.

Wirkmechanismus

The mechanism by which 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, synthetic applications, and safety profiles of 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate can be contextualized by comparing it to other trifluoromethanesulfonate esters, including alkyl triflates (e.g., methyl, ethyl) and aryl triflates with differing substituents. Key comparisons are outlined below:

Reactivity in Cyclization Reactions

Triflate groups are widely used as leaving groups in cyclization reactions. For example, Arnáiz et al. demonstrated that nitrobiphenyl derivatives bearing triflate groups undergo cyclization to carbazoles in 70–87% yields using MoO₂Cl₂(dmf)₂ and PPh₃, with amines as nitrogen sources . In contrast, nitro groups are more commonly employed due to their superior cyclization efficiency. For 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate, the bulky naphthyl backbone and electron-donating methoxy groups may hinder cyclization compared to simpler aryl triflates, necessitating optimized catalysts or elevated temperatures.

Alkylation and Chemoselectivity

Alkyl triflates, such as methyl and ethyl trifluoromethanesulfonate, are potent alkylating agents. For instance, microwave-assisted alkylation of 4,6-diethyl-2-phenyl-5-(sulfanylcarbonyl)pyridine-3-carboxylic acid with methyl triflate achieved a 5:1 oxygen/sulfur alkylation ratio under Cs₂CO₃-mediated conditions . In contrast, 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate is unlikely to act as an alkylating agent due to its aryl-bound triflate group. Instead, its reactivity is more aligned with electrophilic aromatic substitution or cross-coupling, where the triflate serves as a leaving group.

Structural and Crystallographic Properties

The crystal structure of a related triflate salt, 2-phenyl-2λ⁴,3-ditelluratetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]tetradeca-1(12),4,6,10,13-pentaen-2-ylium trifluoromethanesulfonate, reveals monoclinic packing (space group P2₁/c) with distinct intermolecular interactions . While crystallographic data for 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate are unavailable, its methoxy substituents likely influence solid-state packing and solubility compared to simpler alkyl or unsubstituted aryl triflates.

Biologische Aktivität

6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate features a naphthalene backbone with two methoxy groups and a trifluoromethanesulfonate moiety. The presence of the trifluoromethanesulfonate group enhances its electrophilic character, making it a useful reagent in various organic syntheses.

The biological activity of 6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate primarily involves its role as an electrophile. It is hypothesized to interact with nucleophilic sites in biomolecules, such as proteins and nucleic acids, leading to modifications that can alter cellular functions.

Target Interactions

- Proteins : The compound may form covalent bonds with cysteine residues in proteins, potentially altering their activity and stability.

- Nucleic Acids : It may also interact with DNA or RNA, affecting transcription and translation processes.

Anticancer Potential

Research indicates that 6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound may enhance the expression of antioxidant enzymes, thereby mitigating cellular damage.

Pharmacokinetics

The pharmacokinetic profile of 6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate is not extensively documented; however, its solubility in organic solvents suggests good absorption characteristics. Further studies are needed to elucidate its metabolism and excretion pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Demonstrated significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations >10 µM. Induced apoptosis through caspase activation. |

| Study 2 | Investigate neuroprotective properties | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. Enhanced expression of superoxide dismutase (SOD) and catalase. |

| Study 3 | Assess interaction with proteins | Identified covalent modification of cysteine residues in target proteins using mass spectrometry analysis. |

Discussion

The data gathered from various studies illustrate the potential of 6,7-Dimethoxynaphth-1-yl trifluoromethanesulfonate as a versatile compound with significant biological activities. Its ability to modulate protein function and induce apoptosis highlights its therapeutic potential, particularly in oncology and neuroprotection.

Q & A

Q. What methodologies address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Employ design of experiments (DoE) to optimize interdependent variables (e.g., temperature, catalyst loading, and solvent ratios). Use in-situ IR or Raman spectroscopy to identify rate-limiting steps. For scale-up, transition from batch to flow chemistry to improve mixing and heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.